1-Methyl-N-phenyl-4-thia-1,2-diazaspiro[4.5]dec-2-en-3-amine
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Overview
Description
1-Methyl-N-phenyl-4-thia-1,2-diazaspiro[45]dec-2-en-3-amine is a heterocyclic compound that features a unique spiro structure
Preparation Methods
The synthesis of 1-Methyl-N-phenyl-4-thia-1,2-diazaspiro[4.5]dec-2-en-3-amine typically involves the reaction of cyclic ketones with oxamic acid thiohydrazides. This method yields spiro-1,3,4-thiadiazolines in high yields . The reaction conditions often include the use of anhydrous toluene and acetyl chloride, with the mixture being heated until a solution forms and then cooled to room temperature .
Chemical Reactions Analysis
1-Methyl-N-phenyl-4-thia-1,2-diazaspiro[4.5]dec-2-en-3-amine undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions typically involve reagents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, often using reagents like sodium hydride or potassium tert-butoxide.
The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
1-Methyl-N-phenyl-4-thia-1,2-diazaspiro[4.5]dec-2-en-3-amine has a wide range of scientific research applications:
Chemistry: It is used in the synthesis of other heterocyclic compounds and as a building block for complex molecular structures.
Biology: The compound has shown potential as an antimicrobial and antiviral agent.
Mechanism of Action
The mechanism of action of 1-Methyl-N-phenyl-4-thia-1,2-diazaspiro[4.5]dec-2-en-3-amine involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and disrupt cellular processes, leading to its antimicrobial and anticancer effects . The exact molecular targets and pathways are still under investigation, but it is believed to involve the inhibition of key enzymes involved in cell proliferation and survival .
Comparison with Similar Compounds
1-Methyl-N-phenyl-4-thia-1,2-diazaspiro[4.5]dec-2-en-3-amine is unique due to its spiro structure, which imparts distinct chemical and biological properties. Similar compounds include:
1-Thia-4,8-diazaspiro[4.5]decan-3-one: Known for its anti-ulcer activity.
Spiro-1,3,4-thiadiazolines: These compounds have a wide spectrum of biological activity, including antidiabetic, anticancer, and anti-inflammatory properties.
The uniqueness of this compound lies in its specific molecular structure, which allows for a diverse range of applications and interactions .
Properties
CAS No. |
87976-10-1 |
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Molecular Formula |
C14H19N3S |
Molecular Weight |
261.39 g/mol |
IUPAC Name |
4-methyl-N-phenyl-1-thia-3,4-diazaspiro[4.5]decan-2-imine |
InChI |
InChI=1S/C14H19N3S/c1-17-14(10-6-3-7-11-14)18-13(16-17)15-12-8-4-2-5-9-12/h2,4-5,8-9H,3,6-7,10-11H2,1H3,(H,15,16) |
InChI Key |
OOKPZEHNTXBVRZ-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2(CCCCC2)SC(=NC3=CC=CC=C3)N1 |
Origin of Product |
United States |
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